2,6-Dibenzyltoluene
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Overview
Description
2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It is a derivative of toluene, where two benzyl groups are attached to the 2 and 6 positions of the toluene ring. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibenzyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction can be represented as follows:
C7H8+2C7H7ClAlCl3C21H20+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Typically performed using a ruthenium catalyst (Ru/Al2O3) at elevated temperatures (120-200°C) and pressures (50 bar).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Hydrogenation: Perhydro-2,6-dibenzyltoluene.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dibenzyltoluene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrogen storage and release mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo controlled chemical reactions.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Widely used as a heat transfer fluid and in hydrogen storage systems due to its high hydrogen capacity and stability
Mechanism of Action
The mechanism by which 2,6-Dibenzyltoluene exerts its effects primarily involves its ability to undergo hydrogenation and dehydrogenation reactions. In hydrogen storage applications, the compound absorbs hydrogen through catalytic hydrogenation, forming perhydro-2,6-dibenzyltoluene. The hydrogen can be released through dehydrogenation, facilitated by a suitable catalyst. The molecular targets and pathways involved include the aromatic rings and the catalytic sites on the catalyst surface .
Comparison with Similar Compounds
Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene ring.
Diphenylmethane: Contains two phenyl groups attached to a central methylene group.
Benzylbenzene: Consists of a benzyl group attached to a benzene ring.
Uniqueness: 2,6-Dibenzyltoluene is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage and transfer applications .
Properties
CAS No. |
101232-44-4 |
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Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
OSKNTTXXQQCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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